![molecular formula C10H17ClO2 B1323571 Ethyl 7-chloro-7-octenoate CAS No. 485320-22-7](/img/structure/B1323571.png)
Ethyl 7-chloro-7-octenoate
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Description
Ethyl 7-chloro-7-octenoate is not directly mentioned in the provided papers, but related compounds and their synthesis methods can offer insights into its chemical behavior and properties. The papers discuss various ethyl chloro compounds and their synthesis, which may share similarities with the synthesis and properties of ethyl 7-chloro-7-octenoate.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with careful selection of starting materials and reagents. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate includes masking a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination . Similarly,
Scientific Research Applications
Photophysicochemical Properties
- Ethyl 7-chloro-7-octenoate derivatives are utilized in the synthesis and characterization of phthalocyanines, which have significant applications in photophysicochemical studies. These derivatives contribute to the investigation of spectral, photophysical, and photochemical properties of substituted phthalocyaninatozinc(II) and indium(III) chloride complexes (Kuruca et al., 2018).
Synthesis of Intermediates
- Ethyl 7-chloro-7-octenoate is synthesized as an intermediate in various chemical processes, including the production of cilastatin, a significant pharmaceutical compound. Its synthesis involves multiple steps such as esterification and cyclization, emphasizing its role in complex organic syntheses (Chen Xin-zhi, 2006).
Surface Chemistry and Reaction Pathways
- Studies have explored the adsorption and reaction pathways of closely related compounds like 7-octenoic acid on copper surfaces. These investigations provide insights into molecular interactions and surface chemistry, relevant for understanding the behavior of ethyl 7-chloro-7-octenoate in similar contexts (Bavisotto et al., 2021).
Pharmaceutical Applications
- Ethyl 7-chloro-7-octenoate derivatives are used in the synthesis of pharmacologically active compounds. For example, their incorporation into 1H-imidazole structures has shown potential in creating inhibitors of cyclooxygenase enzymes and ligands for the estrogen receptor, indicating its utility in developing new therapeutic agents (Wiglenda et al., 2005).
Copolymerization and Material Science
- In material science, ethyl 7-chloro-7-octenoate plays a role in the copolymerization processes, particularly with ethylene. Its involvement in creating novel polymeric materials showcases its utility in developing advanced materials with specific characteristics (Naga & Toyota, 2004).
properties
IUPAC Name |
ethyl 7-chlorooct-7-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRZSMVKWXYJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641091 |
Source
|
Record name | Ethyl 7-chlorooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-7-octenoate | |
CAS RN |
485320-22-7 |
Source
|
Record name | Ethyl 7-chlorooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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